1-(4-Chloro-3-fluorophenyl)propan-1-one chemical properties
1-(4-Chloro-3-fluorophenyl)propan-1-one chemical properties
An In-depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)propan-1-one
Abstract
1-(4-Chloro-3-fluorophenyl)propan-1-one is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features, particularly the substituted phenyl ring, make it a valuable building block for the synthesis of more complex molecules, especially within the pharmaceutical and agrochemical industries. The presence of both chloro and fluoro substituents on the aromatic ring allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. This guide provides a comprehensive overview of the core chemical properties, a validated synthetic protocol, reactivity insights, and analytical considerations for this compound, tailored for researchers and scientists in drug development and chemical synthesis.
Core Physicochemical and Structural Properties
1-(4-Chloro-3-fluorophenyl)propan-1-one, also known as 4-chloro-3-fluoropropiophenone, is a solid at room temperature. The compound's molecular structure, featuring an ethyl ketone group attached to a 4-chloro-3-fluorophenyl moiety, is fundamental to its reactivity and utility as a synthetic precursor.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chloro-3-fluorophenyl)propan-1-one | [1][2] |
| CAS Number | 1017779-67-7 | [1][2] |
| Molecular Formula | C₉H₈ClFO | [1][2] |
| Molecular Weight | 186.61 g/mol | [2] |
| Appearance | Light brown powder/solid (typical) | [3] |
| MDL Number | MFCD09832382 | [2] |
Synthesis and Mechanistic Insights: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of synthetic chemistry for creating aryl ketones.[6]
Causality of Experimental Design
The choice of a Friedel-Crafts acylation is dictated by its efficiency in forming a new carbon-carbon bond on the aromatic ring.[7] The reaction mechanism involves the activation of an acylating agent (propanoyl chloride) by a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. Anhydrous conditions are critical, as the Lewis acid catalyst reacts readily with water, which would quench the reaction. The deactivating, ortho, para-directing nature of the chloro and fluoro substituents guides the acylation to the desired position.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
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1-Chloro-2-fluorobenzene
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Propanoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under a positive pressure of dry nitrogen.
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Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow addition of anhydrous aluminum chloride (AlCl₃) while stirring. The mixture is cooled to 0 °C in an ice bath.
-
Acylating Agent Addition: Propanoyl chloride is added dropwise to the stirred suspension of AlCl₃ in DCM. The mixture is stirred for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: A solution of 1-chloro-2-fluorobenzene in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-chloro-3-fluorophenyl)propan-1-one.
Synthesis Workflow Diagram```dot
Caption: Reduction of the ketone to a secondary alcohol.
Analytical Characterization
To ensure the identity and purity of synthesized 1-(4-Chloro-3-fluorophenyl)propan-1-one, a combination of standard analytical techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The aromatic region would display complex multiplets due to the coupling between the aromatic protons and the fluorine atom.
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¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The signals for the carbons bonded to or near the fluorine will exhibit C-F coupling.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (186.61 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). [2]* Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.
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Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the compound and monitor the progress of the synthesis reaction.
Safety and Handling
Based on safety data for structurally similar compounds like 3-Chloro-4-fluoropropiophenone, 1-(4-Chloro-3-fluorophenyl)propan-1-one should be handled with care in a well-ventilated area or fume hood. [8]
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Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [3][8]Harmful if swallowed. [8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [3]* Handling: Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]
Conclusion
1-(4-Chloro-3-fluorophenyl)propan-1-one is a strategically important chemical intermediate whose value is defined by its versatile reactivity and the beneficial properties conferred by its halogenated aromatic ring. A robust understanding of its synthesis via Friedel-Crafts acylation, coupled with knowledge of its reactivity and proper analytical characterization, enables its effective use in the complex, multi-step synthetic pathways required for modern drug discovery and development. Its application underscores the continued importance of halogenated building blocks in medicinal chemistry.
References
- 4'-CHLORO-3'-FLUORO-3-(4-FLUOROPHENYL)
- 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone.
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one.
- SAFETY DATA SHEET (4'-Chloropropiophenone). MilliporeSigma.
- 3-Chloro-4-Fluoropropiophenone MATERIAL SAFETY D
- SAFETY DATA SHEET (4-Chloro-4′-fluorobutyrophenone). MilliporeSigma.
- 1-(4-chloro-3-fluorophenyl)propan-1-one. Chem-Space.
- SAFETY DATA SHEET (2-Chloro-4'-fluoropropiophenone). Thermo Fisher Scientific.
- 3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone. Vulcanchem.
- Method for acylating fluorobenzene.
- 1-(4-chloro-3-fluorophenyl)propan-1-one. ChemicalBook.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts acyl
- Friedel-Crafts Acyl
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
- EAS Reactions (3)
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- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
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